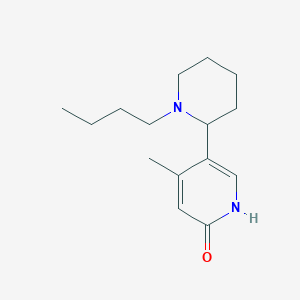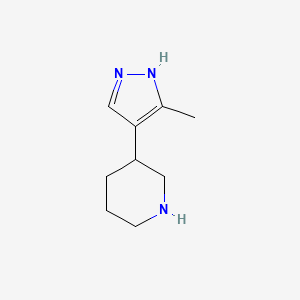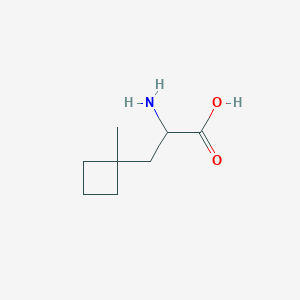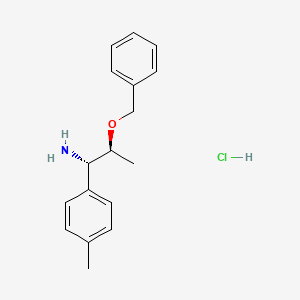
5-(1-Butylpiperidin-2-yl)-4-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Butylpiperidin-2-yl)-4-methylpyridin-2(1H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a butyl group and a pyridinone moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpiperidin-2-yl)-4-methylpyridin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the butyl group. The final step involves the formation of the pyridinone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Butylpiperidin-2-yl)-4-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1-Butylpiperidin-2-yl)-4-methylpyridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(1-Butylpiperidin-2-yl)-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AM-1220: A compound with a similar piperidine structure but different functional groups.
A-834,735: Another related compound with cannabinoid activity.
AM-2201: A synthetic cannabinoid with structural similarities.
Uniqueness
5-(1-Butylpiperidin-2-yl)-4-methylpyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both piperidine and pyridinone rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H24N2O |
|---|---|
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
5-(1-butylpiperidin-2-yl)-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C15H24N2O/c1-3-4-8-17-9-6-5-7-14(17)13-11-16-15(18)10-12(13)2/h10-11,14H,3-9H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
NITQRLMZHRDERB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCCCC1C2=CNC(=O)C=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B13001251.png)
![3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13001259.png)
![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13001279.png)




![2-Azabicyclo[5.1.0]octane](/img/structure/B13001303.png)
![Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III)](/img/structure/B13001305.png)


![5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B13001324.png)


